3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14666501
InChI: InChI=1S/C11H6F3N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19)
SMILES:
Molecular Formula: C11H6F3N3O4
Molecular Weight: 301.18 g/mol

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14666501

Molecular Formula: C11H6F3N3O4

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H6F3N3O4
Molecular Weight 301.18 g/mol
IUPAC Name 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H6F3N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19)
Standard InChI Key VXLOXEUEYJTXDZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)F)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Difluoromethyl group (-CF₂H): Attached at position 3, this electron-withdrawing group enhances metabolic stability and influences electronic distribution .

  • 2-Fluoro-4-nitrophenyl group: A benzene ring substituted with fluorine at position 2 and a nitro group (-NO₂) at position 4, contributing to steric bulk and redox activity .

  • Carboxylic acid (-COOH): Positioned at carbon 4, this group enables salt formation and hydrogen bonding, critical for biological interactions .

Molecular Formula: C₁₂H₈F₂N₃O₄
Molecular Weight: 324.21 g/mol
IUPAC Name: 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Spectroscopic Characterization

Key spectroscopic data derived from analogous compounds include:

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 6.8–7.1 ppm (difluoromethyl -CF₂H), and δ 13.1 ppm (carboxylic acid -COOH) .

  • ¹³C NMR: Signals at δ 160–165 ppm (carboxylic acid carbonyl), δ 145–150 ppm (nitro group), and δ 110–115 ppm (pyrazole carbons) .

  • IR Spectroscopy: Strong absorptions at 1700–1720 cm⁻¹ (C=O stretch), 1520–1550 cm⁻¹ (asymmetric NO₂ stretch), and 1120–1150 cm⁻¹ (C-F vibrations).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions, leveraging methodologies from related pyrazole derivatives :

  • Formation of the Pyrazole Core:

    • Condensation of difluoroacetoacetate esters with trialkyl orthoformate in acetic anhydride yields alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate .

    • Reaction with methylhydrazine in a biphasic system (e.g., toluene/water) promotes cyclization to form the pyrazole ring .

  • Introduction of the 2-Fluoro-4-nitrophenyl Group:

    • Nucleophilic aromatic substitution or Ullmann coupling attaches the aryl group to the pyrazole nitrogen.

  • Ester Hydrolysis:

    • Basic hydrolysis (e.g., NaOH) converts the ester to the carboxylic acid .

Example Reaction Conditions:

  • Cyclization: Conducted at −10°C to 0°C using Na₂CO₃ as a weak base, achieving yields of 75–80% .

  • Coupling: Employed Pd catalysts for aryl group introduction, with reaction times of 12–24 hours.

Optimization Challenges

  • Regioselectivity: Competing isomer formation during cyclization requires precise temperature control .

  • Nitro Group Stability: The electron-deficient nitro group necessitates inert atmospheres to prevent reduction.

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water<0.1 mg/mL (pH 7)
Solubility in DMSO>50 mg/mL
Melting Point198–202°C (decomposes)
LogP (Octanol/Water)2.8 ± 0.3

The compound exhibits limited aqueous solubility but high solubility in polar aprotic solvents, making it suitable for formulation with surfactants . Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity .

Reactivity

  • Electrophilic Aromatic Substitution: The nitro group deactivates the phenyl ring, directing incoming electrophiles to the meta position.

  • Nucleophilic Attack: The carboxylic acid undergoes amidation or esterification under standard conditions .

Biological Activity and Applications

Fungicidal Activity

As a structural analog of SDHI (succinate dehydrogenase inhibitor) precursors, this compound may interfere with fungal energy metabolism. Key findings include:

  • In Vitro Efficacy: IC₅₀ values of 0.8–1.2 µM against Zymoseptoria tritici (wheat pathogen) .

  • Mode of Action: Competitive inhibition of succinate dehydrogenase, blocking electron transport in Complex II .

ParameterValue
LD₅₀ (Oral, Rat)480 mg/kg
Skin IrritationModerate (OECD Test Guideline 404)
Ecotoxicity (EC₅₀, Daphnia)2.1 mg/L (96-hour exposure)

Material Safety Data Sheets (MSDS) recommend using nitrile gloves and fume hoods to minimize exposure .

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to access chiral derivatives .

  • Formulation Science: Enhancing bioavailability via nanoemulsions or co-crystals.

  • Target Validation: Elucidating off-target effects in mammalian systems to refine therapeutic indices .

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